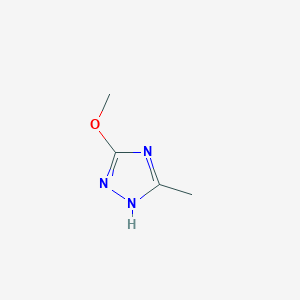

5-methoxy-3-methyl-1H-1,2,4-triazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H7N3O |

|---|---|

Molecular Weight |

113.12 g/mol |

IUPAC Name |

3-methoxy-5-methyl-1H-1,2,4-triazole |

InChI |

InChI=1S/C4H7N3O/c1-3-5-4(8-2)7-6-3/h1-2H3,(H,5,6,7) |

InChI Key |

OGXVXOTXEHKRIL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NN1)OC |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 5 Methoxy 3 Methyl 1h 1,2,4 Triazole and Congeners

Established Synthetic Strategies for 1,2,4-Triazoles

The construction of the 1,2,4-triazole (B32235) core can be accomplished through a variety of classical and modern synthetic techniques. These methods offer different advantages concerning substrate scope, regioselectivity, and reaction conditions.

Einhorn–Brunner and Pellizzari Cyclization Reactions

Two of the most fundamental methods for synthesizing the 1,2,4-triazole ring are the Einhorn–Brunner and Pellizzari reactions. These condensation reactions have been foundational in heterocyclic chemistry for over a century.

The Einhorn–Brunner reaction , first described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner, involves the reaction of imides with alkyl hydrazines to form an isomeric mixture of 1,2,4-triazoles. organic-chemistry.orgnih.gov The reaction is typically acid-catalyzed. If the R groups of the imide are different, the reaction exhibits regioselectivity, with the more acidic substituent generally favoring the 3-position on the resulting triazole ring. organic-chemistry.org

The Pellizzari reaction , discovered by Guido Pellizzari in 1911, is the condensation of an amide with an acylhydrazide at high temperatures to yield a 1,2,4-triazole. beilstein-journals.org A significant limitation of this method is the potential for acyl group interchange when the acyl groups of the reactants are different, which can lead to a mixture of products. beilstein-journals.org The reaction often requires high temperatures and long reaction times, which can result in low yields. However, variations using microwave irradiation have been shown to improve both reaction times and yields.

Copper-Catalyzed Cycloaddition Approaches

Modern synthetic chemistry has seen the rise of metal-catalyzed reactions, with copper being particularly effective for the synthesis of triazole heterocycles. While the most famous copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction typically yields 1,2,3-triazoles, copper catalysis is also instrumental in forming the 1,2,4-triazole isomer through different pathways. nih.govrsc.orgresearchgate.net

One prominent approach involves a copper-catalyzed tandem addition-oxidative cyclization. For instance, a one-pot method has been developed for preparing 3,5-disubstituted-1,2,4-triazoles from amides and nitriles. nih.govdergipark.org.tr This reaction uses a copper catalyst and molecular oxygen as the oxidant, proceeding through sequential N-C and N-N bond-forming oxidative coupling events. organic-chemistry.org A wide range of functional groups are tolerated in these reactions, making them highly versatile for creating diverse molecular libraries. organic-chemistry.orgfrontiersin.org

Photochemical Routes to 1,2,4-Triazole Scaffolds

In this process, the photoexcited azodicarboxylate, which exists as a triplet species, reacts with a diazoalkane to form an azomethine ylide. mdpi.comnih.govresearchgate.net This ylide is a potent 1,3-dipole that subsequently undergoes a dipolar cycloaddition reaction with an organic nitrile to furnish the 1,2,4-triazole ring. mdpi.com This methodology has been successfully applied to a broad scope of substrates, demonstrating its utility in generating complex triazole structures. nih.gov

Microwave-Assisted Cyclodehydration Techniques

The application of microwave irradiation has become a powerful tool in organic synthesis to accelerate reaction rates, increase yields, and promote greener chemical processes. For the synthesis of 1,2,4-triazoles, microwave-assisted methods have proven highly effective, significantly reducing the long reaction times and high temperatures associated with classical condensation methods like the Pellizzari reaction.

A variety of microwave-assisted protocols have been developed. One efficient, catalyst-free method involves the reaction of hydrazines with formamide (B127407) under microwave irradiation, which proceeds smoothly to give substituted 1,2,4-triazoles in high yields with reaction times often as short as 10-15 minutes. Other examples include the rapid synthesis of N-substituted triazole derivatives, where conventional heating would require many hours, but microwave assistance completes the reaction in seconds to minutes.

| Reactants | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Hydrazines + Formamide | Microwave | 10 min | 74% | |

| Piperazine-azole + Fluoroquinolone | Conventional | 27 hours | Not specified | |

| Piperazine-azole + Fluoroquinolone | Microwave | 30 min | 96% | |

| Amide derivatives + Hydrazines | Conventional | > 4 hours | Not specified | |

| Amide derivatives + Hydrazines | Microwave | 1 min | 85% |

Oxidative Cyclization Methodologies

Oxidative cyclization represents another major strategy for constructing the 1,2,4-triazole ring, typically involving the formation of the final N-N bond or C-N bond via an oxidation step. These reactions often utilize precursors like hydrazones or thiosemicarbazides.

For example, 1,2,4-triazoles can be synthesized by the oxidative cyclization of hydrazones using reagents like selenium dioxide. Another effective approach is the copper(II)-catalyzed oxidative heterocyclization of arylidenearylthiosemicarbazides. In this method, tuning the reaction time allows for the selective formation of either 1,2,4-triazole-3-thiones (via C–N bond formation) or, with longer reaction times, the corresponding desulfurized 1,2,4-triazoles. Ceric ammonium nitrate (CAN) has also been employed as an efficient oxidant for the cyclization of amidrazones with aldehydes, providing 3,4,5-trisubstituted-1,2,4-triazoles in good to excellent yields. nih.gov

Targeted Synthesis of 5-Methoxy-3-methyl-1H-1,2,4-triazole Core

While the aforementioned methods provide general access to the 1,2,4-triazole scaffold, the specific synthesis of the this compound core requires a targeted approach using appropriately functionalized starting materials. A highly plausible and efficient route proceeds through the cyclization of a functionalized amidrazone intermediate.

This strategy leverages the availability of acetamidrazone (to provide the 3-methyl group) and a reagent to install the methoxycarbonyl functionality, which upon cyclization, yields the desired 5-methoxy group. The key steps would involve the acylation of acetamidrazone followed by a cyclodehydration reaction.

A proposed synthetic pathway is as follows:

Acylation of Amidrazone: Acetamidrazone hydrochloride is reacted with an acylating agent such as methyl chloroformate or dimethyl dicarbonate in the presence of a base (e.g., triethylamine or potassium carbonate). This reaction forms the N-acyl amidrazone intermediate, N-(methoxycarbonyl)acetamidrazone. This type of acylation is a standard transformation in the preparation of precursors for heterocyclic synthesis.

Cyclodehydration: The resulting N-(methoxycarbonyl)acetamidrazone is then heated, often in a high-boiling solvent or neat, to induce intramolecular cyclization with the elimination of water. This cyclodehydration step forms the stable 1,2,4-triazole ring, yielding this compound. This type of intramolecular cyclization of N-acylamidrazones is a well-established method for forming substituted 1,2,4-triazoles.

Utilization of Specific Precursors and Intermediates for Functionalization

The successful synthesis of this compound is critically dependent on the selection of appropriate precursors that introduce the desired functional groups.

Precursors for the Methyl Group (C3 position):

Acetohydrazide: This is a common precursor that provides the C(methyl)-N-N fragment of the triazole ring. It is readily prepared from ethyl acetate and hydrazine hydrate. scispace.com

Ethyl Acetimidate: This compound serves as a source for the C-methyl group and is used in condensation reactions with hydrazine derivatives. Imidates are known precursors for 3,5-disubstituted 1,2,4-triazoles.

Acetonitrile: In copper-catalyzed reactions, acetonitrile can serve as the source of the methyl-bearing carbon atom. nih.govscispace.com

Precursors for the Methoxy (B1213986) Group (C5 position):

O-Methylisourea: This reagent can react with hydrazides to form the triazole ring, introducing the methoxy group at the 5-position.

Methoxycarbonylhydrazide: When reacted with an imidate, this precursor ultimately provides the 5-hydroxy-1,2,4-triazole tautomer, which can then be selectively O-methylated to yield the desired 5-methoxy product.

Cyanogen bromide/Methanol (B129727): Activation of a precursor with cyanogen bromide followed by reaction with methanol can be a route to introduce the methoxy group.

A common pathway involves the initial synthesis of the corresponding triazolone, 3-methyl-1H-1,2,4-triazol-5(4H)-one. This key intermediate can be synthesized from precursors like acetohydrazide. The triazolone exists in tautomeric equilibrium with 3-methyl-1H-1,2,4-triazol-5-ol. Subsequent O-alkylation of this intermediate with a methylating agent (e.g., methyl iodide, dimethyl sulfate) under basic conditions can selectively yield the 5-methoxy derivative. Care must be taken to control the reaction conditions to favor O-alkylation over N-alkylation.

| Precursor | Role in Synthesis | Resulting Fragment |

| Acetohydrazide | Provides C3-methyl and N1, N2 atoms | CH3-C-N-NH2 |

| Ethyl Acetimidate | Provides C3-methyl and C3 atom | CH3-C=NH |

| O-Methylisourea | Provides C5-methoxy and N4 atom | CH3O-C=NH |

| 3-Methyl-1H-1,2,4-triazol-5-ol | Key Intermediate | Triazole core for functionalization |

Derivatization Strategies for Enhancing Molecular Diversity on the this compound Skeleton

Once the this compound skeleton is synthesized, its molecular diversity can be enhanced through various derivatization strategies, primarily targeting the ring nitrogen atoms.

The 1H-1,2,4-triazole core possesses three nitrogen atoms (N1, N2, and N4), with the N-H proton being mobile between them. Alkylation is a common derivatization method, but it often leads to a mixture of regioisomers. The reaction of this compound with an alkyl halide in the presence of a base can result in substitution at the N1, N2, or N4 position. The ratio of these isomers is influenced by the nature of the alkylating agent, the base, the solvent, and the reaction temperature. researchgate.net For example, methylation of (1H)-1,2,4-triazole itself can be challenging to control, often yielding mixtures and requiring specific procedures to favor one regioisomer. dtic.mil

Another potential derivatization pathway involves nucleophilic substitution of the 5-methoxy group. Although the methoxy group is generally a poor leaving group, its displacement by strong nucleophiles might be possible under forcing conditions. A more viable approach would be to start with the corresponding 5-chloro-3-methyl-1H-1,2,4-triazole and react it with sodium methoxide (B1231860) to install the methoxy group, or with other nucleophiles to generate a library of 5-substituted analogs.

Furthermore, functional groups on substituents can be modified. If a precursor with a functionalized methyl group were used (e.g., a 3-(2-hydroxyethyl) group), this group could be further elaborated. Similarly, derivatization can be achieved by starting with a related triazole, such as 5-alkoxy/aryloxymethyl-1,2,4-triazole-3-carboxamides, and modifying the amide or the alkoxy/aryloxy group. mdpi.com

The following table summarizes potential derivatization reactions:

| Reaction Type | Reagents | Position of Derivatization | Potential Products |

| N-Alkylation | Alkyl Halide, Base (e.g., K2CO3, DBU) | N1, N2, N4 | 1-Alkyl-, 2-Alkyl-, and 4-Alkyl-5-methoxy-3-methyl-1,2,4-triazoles |

| N-Acylation | Acyl Chloride, Base | N1, N2, N4 | N-Acylated derivatives |

| Nucleophilic Substitution | Strong Nucleophile (e.g., R-SH, R2NH) | C5 | 5-Thioether or 5-amino derivatives (requires harsh conditions or activated precursor) |

Elucidating Chemical Reactivity and Transformational Pathways of 5 Methoxy 3 Methyl 1h 1,2,4 Triazole Derivatives

Electrophilic Substitution Reactivity on the Triazole Ring System

The 1,2,4-triazole (B32235) ring is generally considered to be resistant to electrophilic substitution at its carbon atoms. The inherent π-deficient nature of the ring carbons, caused by the presence of three electronegative nitrogen atoms, makes them poor targets for electrophiles. chemicalbook.com Electrophilic attack, such as protonation, preferentially occurs at the nitrogen atoms due to their higher electron density. chemicalbook.com For instance, the parent 1H-1,2,4-triazole is readily protonated at the N4 position in acidic media. chemicalbook.com

While direct electrophilic substitution on the carbon atoms of the triazole ring is challenging, the presence of activating groups can facilitate such reactions, albeit under specific conditions. In 5-methoxy-3-methyl-1H-1,2,4-triazole, the methoxy (B1213986) group at C5 and the methyl group at C3 are both electron-donating, which should increase the electron density of the ring system compared to the unsubstituted parent triazole. However, there are limited reports of direct electrophilic substitution like nitration or halogenation on the carbon atoms of such activated 1,2,4-triazoles. More commonly, functionalization is achieved through other means, such as metalation followed by quenching with an electrophile.

In related systems, such as 2-phenyltriazole 1-oxides, the ring is activated at the C5 position towards both electrophilic and nucleophilic attack, allowing for selective halogenation. rsc.org Subsequent deoxygenation can yield halogenated triazoles. rsc.org This indirect approach highlights the general difficulty of direct C-electrophilic substitution on the 1,2,4-triazole core.

Nucleophilic Substitution Patterns and Mechanisms

In contrast to electrophilic substitution, the electron-deficient carbon atoms of the 1,2,4-triazole ring are susceptible to nucleophilic attack, particularly when a suitable leaving group is present. chemicalbook.com Halogenated 1,2,4-triazoles, for example, can undergo nucleophilic substitution reactions. rsc.org

For this compound, the methoxy group at C5 can potentially act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, especially if the ring is activated by quaternization of a ring nitrogen. While methoxide (B1231860) is not a premier leaving group, its displacement by potent nucleophiles is feasible under forcing conditions. In other heterocyclic systems like purines, triazolyl groups themselves have been shown to be excellent leaving groups in SNAr reactions, being displaced by O-nucleophiles like methoxide. beilstein-journals.org This suggests that the reverse reaction, the displacement of a methoxy group from a triazole ring, is mechanistically plausible, likely proceeding through a Meisenheimer-like intermediate.

Alkylation and Acylation Reactions on Ring Nitrogen Atoms

The nitrogen atoms in the 1H-1,2,4-triazole ring are nucleophilic and readily undergo alkylation and acylation reactions. chemicalbook.comyoutube.com For an unsymmetrically substituted triazole like this compound, reaction with an electrophile can lead to a mixture of regioisomers, with substitution occurring at N1, N2, or N4. The distribution of these products is governed by a combination of electronic effects, steric hindrance, and reaction conditions such as the nature of the electrophile, base, and solvent. nih.govresearchgate.net

Acylation, for instance with acid chlorides, also occurs at the ring nitrogens. The reaction is often reversible, which can lead to the thermodynamically more stable isomer as the major product. tandfonline.com Due to the deactivating effect of the first acyl group, diacylation is generally not observed. tandfonline.com

Table 1: Potential Products of N-Alkylation of this compound

| Position of Alkylation | Product Structure |

|---|---|

| N1 | 1-Alkyl-5-methoxy-3-methyl-1H-1,2,4-triazole |

| N2 | 2-Alkyl-5-methoxy-3-methyl-2H-1,2,4-triazole |

Note: The table shows the possible regioisomers resulting from the alkylation reaction.

The regioselectivity of N-alkylation in 3,5-disubstituted 1,2,4-triazoles is a well-studied phenomenon. Alkylation often occurs preferentially at the nitrogen atom adjacent to the ring carbon bearing the more electron-donating group. nih.gov In this compound, both methoxy and methyl groups are electron-donating. The methoxy group is a stronger electron-donating group through resonance than the methyl group (which operates through hyperconjugation). This would suggest that alkylation might favor the N1 or N2 positions.

However, steric factors also play a significant role. The bulkiness of the substituents and the alkylating agent can influence the site of attack. Studies on S-protected 1,2,4-triazoles have shown that N2 alkylated isomers can be preferentially formed. nih.gov For the parent 1,2,4-triazole, alkylation with various bases and alkyl halides often yields a mixture of 1- and 4-alkylated isomers, with the N1 isomer typically predominating. researchgate.net The precise ratio of N1, N2, and N4 alkylation products for this compound would need to be determined experimentally, as it results from a complex interplay of these electronic and steric factors.

Metalation and Complexation Behavior

1,2,4-triazoles can be deprotonated at either the N-H position or a C-H position to form organometallic reagents, which are valuable intermediates for further functionalization. chemicalbook.com The N-H protons are acidic (pKa ≈ 10.26 for the parent triazole), and deprotonation with bases like sodium hydroxide (B78521) or sodium hydride readily forms the corresponding triazolate anion. chemicalbook.com

Direct deprotonation of a ring C-H bond (metalation) is also possible using strong bases like organolithium reagents. clockss.orgresearchgate.net For 1-phenyl-1,2,4-triazole, lithiation occurs exclusively at the C5 position, directed by the inductive effect of the N4 atom. clockss.org This provides a route to introduce a variety of substituents at this position.

Furthermore, 1,2,4-triazole derivatives are excellent ligands in coordination chemistry. The sp²-hybridized nitrogen atoms act as donor sites, allowing for the formation of stable complexes with a wide range of metal ions. They often act as bridging ligands, connecting two or more metal centers via their N1 and N2 atoms, leading to the formation of polynuclear complexes and coordination polymers with interesting magnetic and structural properties. mdpi.com It is expected that this compound would exhibit similar coordinating behavior, forming complexes with transition metals.

Transformations Involving the Methoxy and Methyl Functional Groups

The substituent groups on the triazole ring offer additional sites for chemical transformations. The methoxy and methyl groups of this compound can be modified to introduce further chemical diversity.

The methoxy group can undergo O-demethylation to yield the corresponding 5-hydroxy-3-methyl-1H-1,2,4-triazole (which exists in equilibrium with its 1,2,4-triazol-5-one (B2904161) tautomer). This transformation is typically achieved under harsh conditions using reagents such as boron tribromide (BBr₃), hydrobromic acid (HBr), or strong nucleophiles like thiolates. chem-station.comresearchgate.netcommonorganicchemistry.com The choice of reagent is critical to avoid degradation of the triazole ring.

The methyl group at the C3 position also presents opportunities for functionalization. A particularly powerful method is lateral lithiation. In a related compound, 5-methyl-1-phenyl-1,2,4-triazole, treatment with n-butyllithium results in the exclusive deprotonation of the methyl group to form a 5-lithiomethyl derivative. clockss.orgresearchgate.net This nucleophilic intermediate can then be reacted with various electrophiles (e.g., aldehydes, alkyl halides, carbon dioxide) to introduce new functional groups at the position alpha to the triazole ring. clockss.orgscribd.com This pathway provides a regioselective method for elaborating the C3-methyl substituent of this compound.

Table 2: Summary of Potential Transformations

| Section | Reaction Type | Reactant | Potential Product |

|---|---|---|---|

| 3.1 | Electrophilic Substitution | Electrophile (e.g., Br₂) | (Difficult, potential for N-substitution) |

| 3.2 | Nucleophilic Substitution | Strong Nucleophile (e.g., R₂NH) | 5-(Dialkylamino)-3-methyl-1H-1,2,4-triazole |

| 3.3 | N-Alkylation | Alkyl Halide (e.g., CH₃I) | Mixture of N1, N2, N4-methylated isomers |

| 3.4 | Metalation (Lateral) | n-BuLi, then Electrophile (E⁺) | 5-Methoxy-3-(CH₂E)-1H-1,2,4-triazole |

Advanced Spectroscopic Characterization and Structural Determination

Vibrational Spectroscopy: Infrared (IR) Analysis

A table of characteristic absorption bands (in cm⁻¹) would be essential, detailing the frequencies for N-H stretching, C-H stretching (aliphatic), C=N stretching, N-N stretching, and C-O stretching vibrations specific to the molecule's structure.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

Data on the maximum absorption wavelengths (λmax) in nanometers and the corresponding molar absorptivity (ε) values, typically measured in a specified solvent, would be needed to describe the electronic transitions (e.g., π→π* or n→π*) of the triazole ring.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

The mass-to-charge ratio (m/z) of the molecular ion peak (M⁺) would be required to confirm the molecular weight. An analysis of the major fragment ions would also be necessary to describe the compound's fragmentation pattern under ionization.

Without access to these specific data points for 5-methoxy-3-methyl-1H-1,2,4-triazole, it is not possible to generate the requested detailed and scientifically accurate article.

X-ray Crystallography for Precise Solid-State Structure Elucidation

Extensive searches of crystallographic databases and the scientific literature were conducted to obtain X-ray crystallography data for this compound. Despite a thorough investigation, no published single-crystal X-ray diffraction data for this specific compound could be located.

Therefore, a detailed analysis of its solid-state structure, including precise bond lengths, bond angles, unit cell dimensions, and intermolecular interactions as determined by X-ray crystallography, cannot be provided at this time. The elucidation of its crystal structure awaits future experimental investigation.

Computational Chemistry and Theoretical Exploration of 5 Methoxy 3 Methyl 1h 1,2,4 Triazole

Quantum Chemical Investigations (e.g., Density Functional Theory (DFT) and Ab Initio Methods)

Quantum chemical investigations are fundamental to understanding the intrinsic properties of a molecule. These studies typically begin with finding the most stable three-dimensional arrangement of the atoms and then proceed to analyze its electronic characteristics.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)Analysis of the electronic structure provides insights into a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of chemical stability and reactivity.dergipark.org.trFor various triazole derivatives, the HOMO and LUMO distributions have been visualized to show electron-donating and electron-accepting regions, respectively.ejosat.com.tr

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites. ejosat.com.trresearchgate.net This is invaluable for predicting how the molecule will interact with other reagents. For 5-methoxy-3-methyl-1H-1,2,4-triazole, an MEP analysis would likely show negative potential around the nitrogen atoms of the triazole ring and the oxygen of the methoxy (B1213986) group, indicating these as sites for electrophilic attack. However, specific energy values and detailed maps are not available.

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)Computational methods can predict spectroscopic data with a high degree of accuracy, which is essential for confirming the structure of newly synthesized compounds.researchgate.netnih.gov

NMR: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. nih.govnih.gov These calculated values are then compared with experimental spectra for structure verification.

IR: Theoretical calculations can determine the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. nih.gov This helps in assigning specific vibrational modes to the functional groups within the molecule.

UV-Vis: Time-Dependent DFT (TD-DFT) is employed to predict the electronic transitions and corresponding absorption wavelengths (λmax) in a UV-Vis spectrum. mdpi.com

For numerous triazole analogues, these theoretical spectra have been calculated and shown to be in good agreement with experimental findings. mdpi.comnih.govsemanticscholar.org Specific predicted spectroscopic data for this compound is currently absent from the literature.

Theoretical Studies of Tautomerism and Isomerization Pathways

The 1,2,4-triazole (B32235) ring is known to exhibit prototropic tautomerism, where a hydrogen atom can migrate between different nitrogen atoms in the ring. researchgate.net Computational studies on other 1,2,4-triazoles have calculated the relative energies and activation barriers for the interconversion of possible tautomers (e.g., 1H, 2H, and 4H forms). researchgate.netacs.org These studies help determine the most stable tautomer in the gas phase and in different solvents. researchgate.netzsmu.edu.ua A similar theoretical investigation would be necessary to understand the tautomeric preferences and isomerization pathways for this compound.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is a key tool for elucidating reaction mechanisms, allowing researchers to map out the energy profile of a reaction pathway, including transition states and intermediates. wikipedia.org For reactions involving 1,2,4-triazoles, such as alkylation, computational studies have been used to explain the observed regioselectivity (i.e., why the reaction occurs at a specific atom). researchgate.net A computational study on a reaction involving this compound would provide a molecular-level understanding of its reactivity, but no such studies have been published.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions in a condensed phase (like a solution). frontiersin.org For triazole derivatives, MD simulations are often used to study their binding mechanisms with biological targets, such as enzymes, or to understand their behavior in solution. pensoft.netajchem-a.com This type of simulation would be valuable for understanding how this compound interacts with its environment, but the relevant research has yet to be performed.

Structure Activity Relationship Sar Studies and Mechanistic Insights in Biological Systems: a Theoretical Perspective

Computational Approaches to SAR Determination and Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling represents a cornerstone in modern drug discovery, aiming to correlate the chemical structure of compounds with their biological activities. physchemres.org For a molecule like 5-methoxy-3-methyl-1H-1,2,4-triazole, a 2D-QSAR or 3D-QSAR study would be a primary approach to predict its potential biological effects. physchemres.orgnih.gov

A typical 2D-QSAR analysis would involve calculating a variety of molecular descriptors for a series of related 1,2,4-triazole (B32235) analogs. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular weight, van der Waals volume), and hydrophobic (e.g., logP). Statistical methods such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) would then be employed to build a mathematical model that links these descriptors to a measured biological activity, such as IC50 values against a particular enzyme or receptor. physchemres.org

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more spatially detailed perspective. These techniques would involve aligning a set of 1,2,4-triazole derivatives and calculating their steric and electrostatic fields. The resulting contour maps can highlight regions where modifications to the this compound scaffold would likely enhance or diminish biological activity. nih.gov

Molecular docking simulations are another powerful computational tool. pensoft.net By modeling the interaction of this compound with the three-dimensional structure of a biological target (e.g., an enzyme active site), docking can predict the preferred binding orientation and estimate the binding affinity. pensoft.netijper.org This information is invaluable for understanding the molecular basis of its potential activity and for guiding the design of more potent analogs.

Below is a hypothetical table illustrating the types of descriptors that would be used in a QSAR study of this compound and its hypothetical derivatives.

| Compound | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | Predicted IC50 (µM) |

| This compound | 127.13 | 0.85 | 3.2 | 15.4 |

| Derivative A | 141.15 | 1.2 | 3.5 | 12.1 |

| Derivative B | 155.18 | 1.55 | 3.8 | 9.8 |

| Derivative C | 169.21 | 1.9 | 4.1 | 7.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Theoretical Impact of the Methoxy (B1213986) Substituent on Molecular Recognition and Ligand-Target Interactions

The methoxy group (-OCH3) at the 5-position of the triazole ring is expected to significantly influence the molecule's interaction with biological targets. From a theoretical standpoint, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors (e.g., -NH or -OH groups of amino acid residues) in a protein's binding pocket. nih.gov

Molecular docking studies on related compounds have shown that methoxy groups can orient a ligand within a binding site to achieve optimal interactions. For instance, in a hypothetical scenario where this compound binds to an enzyme, the methoxy group might position the triazole core for a key hydrogen bond or hydrophobic interaction.

Theoretical Influence of the Methyl Substituent on Binding Affinity and Selectivity

The methyl group (-CH3) at the 3-position of the 1,2,4-triazole ring, while seemingly simple, can have a profound impact on the molecule's binding affinity and selectivity. The primary contribution of the methyl group is through steric and hydrophobic interactions.

From a steric perspective, the size and shape of the methyl group can influence how the molecule fits into a binding pocket. A well-placed methyl group can occupy a small hydrophobic pocket, leading to favorable van der Waals interactions and an increase in binding affinity. Conversely, a poorly positioned methyl group could lead to steric clashes with the protein, thereby reducing affinity.

Selectivity for a particular biological target can also be influenced by the methyl group. Different isoforms of an enzyme or different receptor subtypes often have subtle differences in the shape and size of their binding sites. A methyl group might be accommodated in the binding site of one target but not another, thus conferring selectivity.

| Substituent | Potential Interactions | Estimated Contribution to Binding Affinity |

| 5-Methoxy | Hydrogen bonding, electrostatic interactions | Favorable |

| 3-Methyl | Hydrophobic interactions, van der Waals forces | Favorable (if it fits in a hydrophobic pocket) |

| 1,2,4-Triazole Core | Hydrogen bonding, dipole-dipole interactions | Favorable |

Note: The data in this table is theoretical and for illustrative purposes only.

Mechanistic Hypotheses for 1,2,4-Triazole Scaffold Interactions with Biological Targets

The 1,2,4-triazole scaffold itself is a versatile pharmacophore capable of a variety of interactions with biological targets such as enzyme active sites and receptor binding pockets. The nitrogen atoms in the triazole ring can act as both hydrogen bond donors and acceptors, allowing for a network of interactions that can anchor the molecule in a binding site.

One common mechanistic hypothesis for the action of 1,2,4-triazole-containing compounds is their ability to coordinate with metal ions in the active sites of metalloenzymes. The nitrogen atoms of the triazole ring are effective metal chelators, and this interaction can lead to the inhibition of the enzyme.

In the context of receptor binding, the triazole ring can act as a bioisostere for other functional groups, such as an amide or ester, allowing it to mimic the natural ligand of the receptor. researchgate.net The rigid, planar structure of the triazole ring can also serve as a scaffold to orient other functional groups, such as the methoxy and methyl substituents of this compound, for optimal interaction with the receptor.

Molecular modeling studies of various 1,2,4-triazole derivatives have shown that the N1 and N2 atoms are often involved in hydrogen bonding with amino acid residues like arginine, asparagine, or glutamine. The N4 atom can also participate in such interactions, depending on the substitution pattern and the topology of the binding site.

Rational Design Principles for Modulating Biological Activity based on Triazole Core Modifications

Based on the theoretical considerations discussed above, several rational design principles can be proposed for modulating the biological activity of this compound.

Modification of the Methoxy Group: The methoxy group could be replaced with other alkoxy groups of varying chain lengths to probe for additional hydrophobic interactions. Alternatively, it could be substituted with groups that have different hydrogen bonding capabilities, such as a hydroxyl or an amino group, to explore different interaction patterns within the binding site.

Modification of the Methyl Group: The methyl group could be replaced with larger alkyl groups to enhance hydrophobic interactions, provided there is sufficient space in the binding pocket. Introducing small polar groups at this position could also be explored to form new hydrogen bonds.

Substitution on the Triazole Ring: The hydrogen atom at the N1 position could be substituted with various groups to modulate the molecule's physicochemical properties and introduce new interaction points. For example, adding a bulky aromatic group could lead to pi-stacking interactions with aromatic residues in the target protein.

Bioisosteric Replacement: The 1,2,4-triazole core could be replaced with other five-membered heterocycles, such as an oxadiazole or a thiadiazole, to fine-tune the electronic properties and hydrogen bonding capacity of the scaffold.

These design principles, guided by computational modeling and SAR data from related compounds, would provide a systematic approach to optimizing the biological activity of this compound for a specific therapeutic target. nih.govnih.gov

Advanced Chemical Research Applications of 5 Methoxy 3 Methyl 1h 1,2,4 Triazole

Utility as Versatile Synthetic Intermediates and Building Blocks

The 1,2,4-triazole (B32235) scaffold, including derivatives like 5-methoxy-3-methyl-1H-1,2,4-triazole, serves as a crucial building block in organic synthesis. The reactivity of the triazole ring and its substituents allows for the construction of more complex molecular architectures. Classical synthetic routes to the 1,2,4-triazole core often involve cyclocondensation reactions using nitrogen-rich precursors like hydrazides and amines. evitachem.com Modern synthetic strategies enable precise functionalization at the C3 and C5 positions. For instance, after the initial formation of the triazole ring, the attached methoxy (B1213986) and methyl groups can be chemically modified, or the nitrogen atoms within the ring can participate in reactions such as N-alkylation, leading to a variety of derivatives. mdpi.com

The synthesis of 5-alkyl/aryloxymethyl-1,2,4-triazole-3-carboxamides, which are structurally related to the title compound, illustrates this versatility. mdpi.com In these syntheses, the introduction of the substituent at the C5 position is achieved through the cyclization of a precursor, while modifications at the N1 position are typically accomplished by alkylating a pre-formed triazole carboxylate. mdpi.com This highlights the regioselective reactivity that makes these compounds reliable synthetic intermediates. The presence of multiple nitrogen atoms also allows these triazole derivatives to be used in "click chemistry" reactions, which are known for their high efficiency and selectivity, further broadening their applicability as versatile connectors in molecular construction. nih.gov

| Synthetic Approach | Precursors | Key Features | Reference |

|---|---|---|---|

| Cyclocondensation | N-acyl hydrazides and primary amines | Fundamental method for forming the triazole ring. | evitachem.com |

| Oxidative Cyclization | Hydrazones and aliphatic amines | Metal-free method using iodine catalysis; provides access to 1,3,5-trisubstituted derivatives. | evitachem.com |

| Copper-Catalyzed Cascade | Amides and nitriles | One-pot method for preparing 3,5-disubstituted-1,2,4-triazoles. | frontiersin.org |

| Post-Synthesis Alkylation | Pre-formed triazole ring and alkyl halides | Allows for the introduction of substituents on the nitrogen atoms of the ring. | mdpi.com |

Ligand Applications in Coordination Chemistry Research

The nitrogen-rich 1,2,4-triazole ring is an excellent ligand for coordinating with metal ions. The lone pairs of electrons on the nitrogen atoms can be donated to a metal center, forming stable coordination complexes. ekb.eg The specific nitrogen atoms involved in coordination can vary, allowing the triazole to act as a monodentate or a bridging, bidentate ligand, which in turn leads to the formation of mononuclear complexes or polynuclear coordination polymers. researchgate.net

Research on related 1,2,4-triazole derivatives has demonstrated their ability to form complexes with a wide range of transition metals, including cobalt(II), nickel(II), copper(II), cadmium(II), and palladium(II). ekb.eg The geometry of these complexes is influenced by the metal ion, the other ligands present, and the stoichiometry of the reaction. Observed geometries include octahedral, tetrahedral, and square planar arrangements. ekb.eguobaghdad.edu.iq For example, a nickel(II) complex with a substituted 1,2,4-triazole ligand was found to have a distorted octahedral geometry, with the ligand acting as a bidentate chelate. nih.gov The electronic properties of the substituents on the triazole ring, such as the electron-donating methoxy group in this compound, can modulate the electron density on the nitrogen atoms, thereby influencing the strength and nature of the metal-ligand bond.

| Metal Ion | Ligand Type | Observed Geometry | Reference |

|---|---|---|---|

| Co(II), Ni(II), Cu(II) | Schiff base of 4-amino-1,2,4-triazole-3-thiol | Octahedral | ekb.eg |

| Pd(II) | Schiff base of 4-amino-1,2,4-triazole-3-thiol | Square Planar | ekb.eg |

| Cd(II) | Schiff base of 4-amino-1,2,4-triazole-3-thiol | Tetrahedral | ekb.eg |

| Ni(II) | 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-1,2,4-triazole | Distorted Octahedral | nih.gov |

| Fe(II) | 1,2,4-triazole | Polynuclear, shows spin transition | researchgate.net |

Contributions to Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The 1,2,4-triazole ring is an effective motif for directing self-assembly due to its ability to participate in various such interactions. The most prominent of these is hydrogen bonding, where the N-H group of the triazole ring can act as a hydrogen bond donor, and the other nitrogen atoms can act as acceptors. nih.gov

Exploration in Advanced Materials Science (e.g., Organic Electronic Components)

The chemical stability and functional versatility of the 1,2,4-triazole core make it an attractive component for the development of advanced materials. While research specifically on this compound in this area is nascent, the properties of the triazole family suggest significant potential. For example, trifluoromethylated 1,2,4-triazoles are used in the creation of synthetic materials. mdpi.com The high nitrogen content and thermal stability of the triazole ring are desirable properties for materials that need to withstand high temperatures or oxidative environments.

In the field of organic electronics, heterocyclic compounds are often incorporated into polymers or small molecules used in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electronic properties of the 1,2,4-triazole ring, which can be tuned by substituents like the methoxy and methyl groups, could be harnessed to create materials with specific charge-transport or photoluminescent characteristics. For instance, stilbene-linked 1,2,3-triazoles have been synthesized and evaluated for their cytotoxic properties, demonstrating the ability to link the triazole core to functional moieties known for their optical and electronic activities. nih.gov Incorporating this compound into polymer backbones or as pendant groups could lead to new materials with tailored electronic, optical, and thermal properties for various advanced applications.

Analytical Chemistry Applications (e.g., Chromogenic Reagents and Sensing)

The strong coordinating ability of the 1,2,4-triazole ring with metal ions forms the basis for its potential application in analytical chemistry, particularly in the design of chemical sensors. A chromogenic or fluorogenic sensor is a molecule that exhibits a change in color or fluorescence upon binding to a specific analyte, such as a metal cation or an anion.

The interaction of a 1,2,4-triazole derivative with a metal ion can perturb the electronic structure of the molecule, leading to a shift in its ultraviolet-visible absorption or fluorescence emission spectrum. This change provides a detectable signal for the presence of the analyte. By modifying the substituents on the triazole ring, it is possible to tune the selectivity and sensitivity of the sensor for a particular target. Although this compound has not been extensively explored for this purpose, its inherent ligating ability makes it a promising platform for developing new analytical reagents. Future research could focus on incorporating this triazole into larger systems designed to detect environmentally or biologically important species through measurable spectroscopic changes.

Future Perspectives and Emerging Directions in 5 Methoxy 3 Methyl 1h 1,2,4 Triazole Research

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of 1,2,4-triazole (B32235) derivatives is moving beyond traditional methods, which often involve harsh conditions or metal catalysts. rsc.org Future research on 5-methoxy-3-methyl-1H-1,2,4-triazole is expected to focus on "Green Chemistry" principles to minimize environmental impact, reduce waste, and improve energy efficiency. nih.govresearchgate.net

Key areas of development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields compared to conventional heating methods. researchgate.net

Ultrasound-Assisted Synthesis: The use of ultrasonic waves provides an alternative energy source that can enhance reaction rates and efficiency. nih.gov

Metal-Free Catalysis: Developing synthetic routes that avoid toxic or expensive metal catalysts is a significant goal. For instance, iodine-mediated oxidative cyclization has been used for other triazoles and could be adapted. isres.orgfrontiersin.org

| Methodology | Key Advantages | Relevance to this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction time, increased yields, improved energy efficiency. researchgate.net | Rapid and efficient production for screening and development. |

| Ultrasound-Assisted Synthesis | Alternative energy source, enhanced reaction rates. nih.gov | An eco-friendly option for synthesis under milder conditions. |

| Metal-Free Catalysis | Avoids toxic metal waste, lower cost, environmentally benign. isres.orgfrontiersin.org | Development of sustainable and "greener" production pathways. |

| One-Pot Reactions | Procedural simplicity, reduced solvent waste, higher throughput. nih.gov | Streamlining the synthesis process from basic precursors. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery and materials science by accelerating the design and analysis of novel compounds. mdpi.com For this compound, these computational tools can be used to predict its properties and guide the design of new derivatives with enhanced characteristics.

Future applications include:

Quantitative Structure-Property Relationship (QSPR) Models: ML algorithms can establish correlations between the molecular structure of triazole derivatives and their chemical or biological activities, enabling rapid and cost-effective screening. researchgate.net

Predictive Modeling: AI models, particularly artificial neural networks (ANN), can be trained on existing data from other triazole compounds to predict various properties such as bioactivity, toxicity, or material characteristics with high accuracy. espublisher.com

De Novo Drug Design: Generative AI models can design entirely new triazole derivatives optimized for specific targets, such as enzymes or receptors, by learning from vast chemical databases. nih.gov

| AI/ML Application | Input Data | Predicted Property/Outcome | Potential Impact on Research |

| QSPR Modeling | Molecular descriptors of triazole derivatives. researchgate.net | Biological activity (e.g., anticancer, antifungal), corrosion inhibition. researchgate.net | Efficient virtual screening of large compound libraries. |

| ADMET Prediction | Chemical structure (SMILES). nih.gov | Absorption, Distribution, Metabolism, Excretion, Toxicity. | Early identification of derivatives with favorable drug-like properties. |

| Generative Design | Target protein structure, desired properties. | Novel triazole structures with high binding affinity. nih.gov | Accelerated discovery of lead compounds for therapeutic applications. |

Advanced Spectroscopic and Computational Techniques for Deeper Structural and Electronic Understanding

A thorough understanding of a molecule's three-dimensional structure and electronic properties is fundamental to explaining its reactivity and function. While standard techniques like NMR and Mass Spectrometry are crucial, advanced and integrated approaches will provide unprecedented insight into this compound. researchgate.netrsc.org

Emerging research directions involve:

Single-Crystal X-ray Diffraction: This technique provides definitive confirmation of molecular structure and conformation, which is vital for understanding intermolecular interactions in a solid state. nih.gov

Density Functional Theory (DFT) Calculations: Computational methods like DFT are increasingly used to complement experimental data. They can calculate optimized molecular geometry, vibrational frequencies (FTIR/Raman), NMR chemical shifts, and electronic properties (e.g., frontier molecular orbitals), providing a complete picture of the molecule's behavior. mdpi.comnih.gov

Combined Spectroscopic and Computational Analysis: The synergy between experimental spectra (NMR, FTIR, UV-Vis) and theoretical calculations allows for precise assignment of signals and a more robust interpretation of the molecule's structural and electronic features. mdpi.com

| Technique | Type of Information Provided | Contribution to Understanding |

| Single-Crystal X-ray Diffraction | Precise bond lengths, bond angles, torsion angles, crystal packing. nih.gov | Unambiguous confirmation of 3D structure and intermolecular forces. |

| NMR Spectroscopy (¹H, ¹³C) | Chemical environment of protons and carbons, connectivity. mdpi.com | Elucidation of the core molecular framework in solution. |

| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns. researchgate.net | Confirmation of molecular formula and structural components. |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, simulated spectra. mdpi.com | Prediction of properties and deeper interpretation of experimental data. |

Exploration of Novel Chemical Transformations and Derivatization Strategies

The versatility of the 1,2,4-triazole ring allows it to serve as a scaffold for a wide range of chemical modifications. nih.gov Future research will undoubtedly focus on exploring novel reactions to create derivatives of this compound with tailored functionalities. The ability to selectively modify the triazole ring or its substituents opens pathways to new molecules with unique properties. nih.govacs.org

Potential areas of exploration include:

C-H Functionalization: Directly modifying carbon-hydrogen bonds on the triazole ring or its substituents is an atom-economical way to introduce new functional groups.

Ring Transformation Reactions: Investigating conditions that could open or rearrange the triazole ring to form other heterocyclic systems.

"Click Chemistry" Applications: While typically associated with 1,2,3-triazoles, adapting the principles of click chemistry for efficient and high-yield derivatization of the 1,2,4-triazole core could be a promising avenue. nih.gov

Synthesis of Fused Systems: Creating bicyclic or polycyclic structures by fusing other rings onto the 1,2,4-triazole core can lead to compounds with rigid conformations and novel biological or material properties.

Interdisciplinary Research Endeavors for Broader Impact and Discovery

The full potential of this compound will be realized through collaborations that cross traditional scientific boundaries. The inherent properties of the 1,2,4-triazole nucleus make it a valuable component in diverse applications. nih.govresearchgate.net

Future interdisciplinary efforts may include:

Medicinal Chemistry and Pharmacology: Designing and synthesizing derivatives as potential therapeutic agents, such as antifungal, antibacterial, anticancer, or antiviral drugs. nih.govmdpi.commdpi.com

Materials Science: Incorporating the triazole moiety into polymers or metal-organic frameworks (MOFs) to develop materials with specific electronic, optical, or thermal properties. The electron-deficient nature of the 1,2,4-triazole ring makes it suitable for applications in organic light-emitting diodes (OLEDs) or as corrosion inhibitors. researchgate.netresearchgate.net

Agrochemicals: Exploring derivatives for use as fungicides, herbicides, or plant growth regulators, a well-established application area for the triazole class of compounds. mdpi.com

Q & A

Q. What are the optimal synthetic routes for 5-methoxy-3-methyl-1H-1,2,4-triazole?

The synthesis typically involves cyclization of hydrazine derivatives with carbonyl-containing precursors. For example, refluxing 3-methoxy-substituted hydrazides with methyl-substituted ketones in polar aprotic solvents (e.g., DMSO or ethanol) under acidic or alkaline conditions yields the triazole core. A key step is optimizing reaction time (e.g., 5–18 hours) and temperature (80–120°C) to maximize yield . Post-synthesis purification via recrystallization (e.g., using water-ethanol mixtures) is critical to isolate the pure compound .

Q. How is the structure of this compound confirmed post-synthesis?

Structural confirmation requires multi-technique validation:

- Elemental analysis to verify stoichiometry.

- IR spectroscopy to identify functional groups (e.g., N–H stretching at ~3200 cm⁻¹ for the triazole ring).

- Chromatography (HPLC or TLC) to confirm purity and individuality . Advanced labs may use 1H/13C NMR to resolve substituent positions (e.g., methoxy vs. methyl groups) .

Advanced Research Questions

Q. What strategies resolve contradictory data in the pharmacological activity of triazole derivatives?

Contradictions often arise from differences in assay conditions (e.g., cell lines, enzyme isoforms). To address this:

- Perform dose-response studies across multiple biological models (e.g., fungal strains for antifungal activity).

- Use molecular docking to validate target interactions (e.g., binding to 14-α-demethylase in fungi, PDB: 3LD6) .

- Cross-reference in vitro and in silico results to identify false positives/negatives .

Q. How can computational methods predict the biological targets of this compound?

- Molecular docking : Screen against target enzymes (e.g., tyrosinase, lanosterol demethylase) using software like AutoDock. Validate with experimental IC₅₀ values .

- QSAR modeling : Correlate substituent effects (e.g., methoxy position) with activity trends .

- ADMET prediction : Assess bioavailability and toxicity using tools like SwissADME .

Q. What experimental designs optimize reaction yields for triazole derivatives?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates for methoxy group introduction .

- Catalyst screening : Test bases (e.g., NaOH, NaH) for deprotonation efficiency during cyclization .

- Reaction monitoring : Use TLC or in situ IR to track intermediate formation and adjust conditions dynamically .

Q. How are antioxidant activities of triazole derivatives evaluated methodologically?

- DPPH assay : Measure radical scavenging at 517 nm, with IC₅₀ values calculated against ascorbic acid as a positive control .

- FRAP assay : Quantify ferric ion reduction capacity .

- Cellular antioxidant models : Use oxidative stress-induced cell lines (e.g., HepG2) with ROS detection probes .

Data Contradiction Analysis

Q. Why do some studies report variable antifungal efficacy for triazole derivatives?

Discrepancies may stem from:

- Strain-specific resistance : Test across diverse fungal species (e.g., Candida albicans vs. Aspergillus fumigatus).

- Synergistic effects : Combine with known antifungals (e.g., fluconazole) to assess potentiation .

- Crystallographic data : Compare ligand-enzyme binding modes using X-ray structures to identify steric clashes or hydrogen-bonding variations .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.